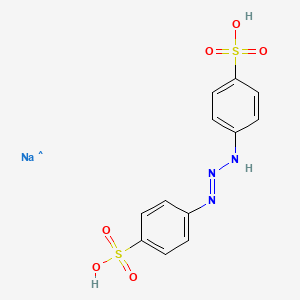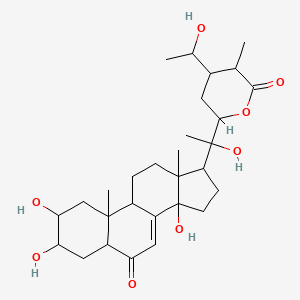![molecular formula C22H28O5 B12322800 4-[1-(3,4-Dimethoxyphenyl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one](/img/structure/B12322800.png)
4-[1-(3,4-Dimethoxyphenyl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lancifolin C is a naturally occurring lignan compound with the chemical formula C22H28O5 and a molecular weight of 372.5 g/mol . It is found in certain plants, such as Piper species, and has been identified as a potential inhibitor of epidermal growth factor receptor (EGFR), making it a promising candidate for cancer treatment .
Métodos De Preparación
Análisis De Reacciones Químicas
Lancifolin C undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under specific conditions.
Common reagents used in these reactions include solvents like chloroform, dichloromethane, ethyl acetate, and dimethyl sulfoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Lancifolin C has a wide range of scientific research applications, including:
Mecanismo De Acción
Lancifolin C exerts its effects primarily by inhibiting the epidermal growth factor receptor (EGFR), a tyrosine kinase receptor involved in cell proliferation, differentiation, angiogenesis, and apoptosis . By binding to the EGFR, Lancifolin C prevents the auto-phosphorylation of the receptor, thereby blocking the downstream signaling pathways that promote cancer cell growth and survival .
Comparación Con Compuestos Similares
Lancifolin C is part of a group of lignan compounds with similar structures but distinct bioactivities. Some of the similar compounds include:
- Clarkinol A
- Isodihydrofutoquinol B
- Burchellin
- Kadsurin B
- Hancinone C
- Wallichinine
- Futoquinol
- Isodihydrofutoquinol A
- Fargesone A
- Fargesone B
- Piperenone
- Mirandin B
- 3a-Epiburchellin
- 2-Epi-3a-epiburchellin
- Isofutoquinol A .
Lancifolin C is unique due to its specific binding affinity to EGFR and its potential use in cancer treatment . Its structural differences from other lignans contribute to its distinct pharmacological properties.
Propiedades
Fórmula molecular |
C22H28O5 |
|---|---|
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
4-[1-(3,4-dimethoxyphenyl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C22H28O5/c1-7-8-17-14-22(27-6,21(26-5)13-18(17)23)15(2)11-16-9-10-19(24-3)20(12-16)25-4/h7,9-10,12-15H,1,8,11H2,2-6H3 |
Clave InChI |
MVOMQPWLJRZYDT-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC(=C(C=C1)OC)OC)C2(C=C(C(=O)C=C2OC)CC=C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methoxy-methyl-[3-[3-(oxiran-2-yl)propoxy]propyl]-trimethylsilyloxysilane](/img/structure/B12322726.png)
![5-Hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12322734.png)
![2-[[2-[[2-[(3,3-Dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1lambda6,5-benzothiazepin-8-yl)oxy]acetyl]amino]-2-phenylacetyl]amino]acetic acid](/img/structure/B12322751.png)
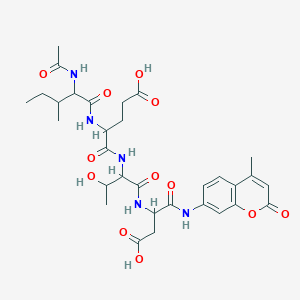
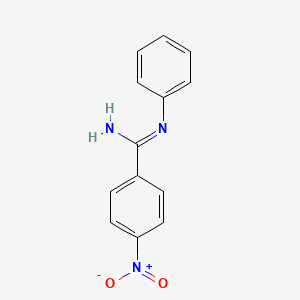

![3-[1-(Dimethylamino)ethyl]phenyl diethylcarbamate](/img/structure/B12322779.png)
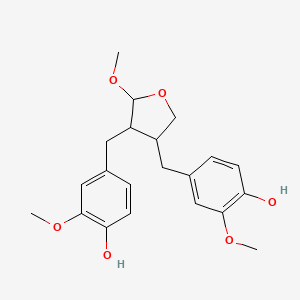

![cyclo[DL-Ala-Gly-DL-Val-DL-Ala-DL-Trp]](/img/structure/B12322790.png)
![1H-Pyrano[3,4-c]pyridine-3,8(4H,7H)-dione, 4-ethyl-4-hydroxy-, (4S)-](/img/structure/B12322796.png)
